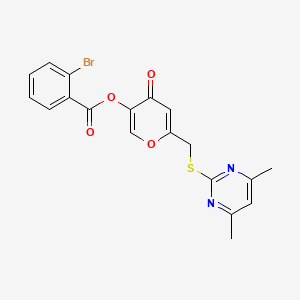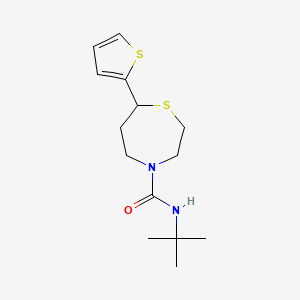![molecular formula C20H14ClF3N2O2 B2487754 N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-00-2](/img/structure/B2487754.png)
N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chlorophenyl compounds involves multiple steps, including reactions that form complex structures with extensive intramolecular hydrogen bonds and intermolecular interactions. For instance, similar compounds have been synthesized through reactions that yield structures stabilized by hydrogen bonding, indicating the potential complexity in synthesizing N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (Siddiqui et al., 2008).
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds showcases the significance of intramolecular hydrogen bonds and the adoption of specific conformations. For example, related structures are noted for their dimeric pairs and the adoption of half-chair conformations, highlighting the intricate molecular geometry that may similarly be present in N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (Siddiqui et al., 2008).
Chemical Reactions and Properties
Studies on similar compounds reveal how specific groups influence chemical reactions and properties. For instance, the presence of chloro and trifluoromethyl groups can significantly impact the reactivity and interactions with receptors, as seen in the molecular interaction studies of cannabinoid receptor antagonists (Shim et al., 2002). These insights suggest that the chlorophenyl and trifluoromethyl groups in N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide may similarly affect its chemical behavior.
Physical Properties Analysis
The physical properties of chlorophenyl compounds, including melting points and solubility, can be influenced by molecular structure and intermolecular interactions. Research on related compounds demonstrates the role of hydrogen bonding and molecular geometry in determining these properties, suggesting that similar factors would be relevant in the analysis of N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide's physical characteristics (Gallagher et al., 2022).
Chemical Properties Analysis
The chemical properties of chlorophenyl compounds are significantly influenced by their functional groups and molecular configuration. Studies on compounds with similar structures have explored their electronic properties and interaction landscapes, providing insights into how these factors influence chemical behavior. For example, analysis of N-(chlorophenyl)pyridinecarboxamides reveals the impact of substitutions on their chemical properties, which could be analogous to the behavior of N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (Gallagher et al., 2022).
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structure
N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide and its derivatives have been studied for their molecular structures, particularly focusing on hydrogen bonding and conformational analysis. For example, the crystal structures of three anticonvulsant enaminones, which include similar compounds, have been determined to understand the sofa conformations of cyclohexene rings and the intramolecular hydrogen bonding that stabilizes their structures (Kubicki et al., 2000).
Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide. For instance, Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives and evaluated them for their antimicrobial activities, demonstrating significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Molecular Interaction and Pharmacophore Models
The molecular interactions of similar compounds with specific receptors have been studied to understand their pharmacological potential. For instance, Shim et al. (2002) investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the conformational preferences and pharmacophore models for ligands interacting with the CB1 receptor (Shim et al., 2002).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
Direcciones Futuras
This involves predicting potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-16-6-8-17(9-7-16)25-19(28)14-3-1-13(2-4-14)11-26-12-15(20(22,23)24)5-10-18(26)27/h1-10,12H,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNRYXUVLVVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

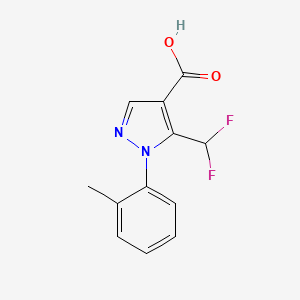
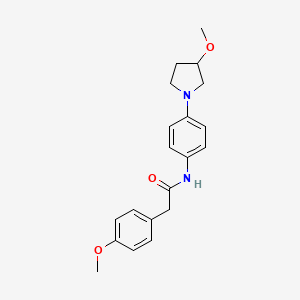
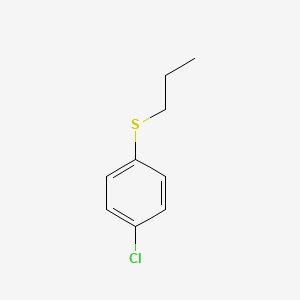
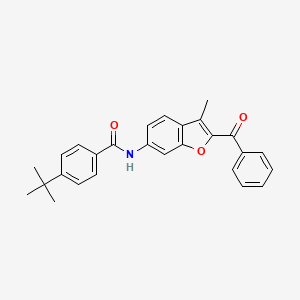
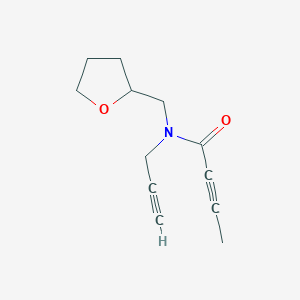
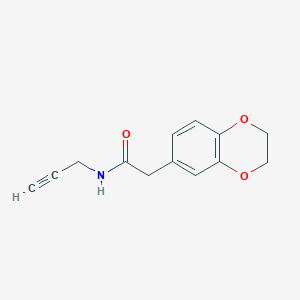
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
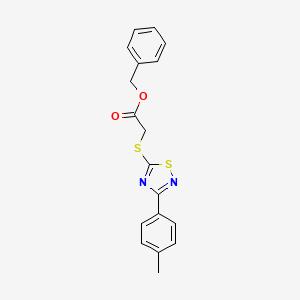
![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)
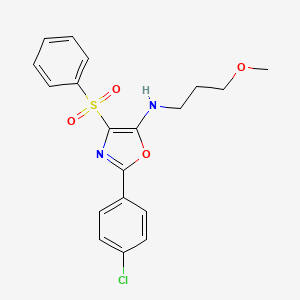
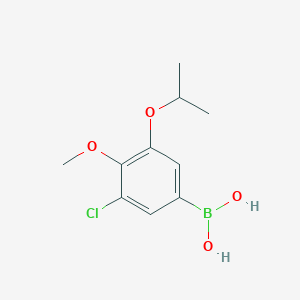
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
